molecular formula C4H6F2O B156797 (2,2-Difluorocyclopropyl)methanol CAS No. 509072-57-5

(2,2-Difluorocyclopropyl)methanol

Cat. No.: B156797
CAS No.: 509072-57-5
M. Wt: 108.09 g/mol
InChI Key: XOLSMTBBIZDHSG-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C4H6F2O and its molecular weight is 108.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methanotrophs and Methanol Utilization

Methanotrophs, bacteria that utilize methane as their sole carbon source, demonstrate the biotechnological potential of methane-derived compounds such as methanol. These bacteria can produce a variety of valuable products including single-cell proteins, biopolymers, nanotechnology components, and biofuels, highlighting the versatility of methane and methanol in sustainable biotechnology applications (Strong, Xie, & Clarke, 2015).

Hydrogen Production from Methanol

The conversion of methanol to hydrogen represents a significant application in sustainable energy. Methanol steam reforming, partial oxidation, and autothermal reforming are processes that can produce high-purity hydrogen, a clean energy carrier. This underscores methanol's role in facilitating a transition towards a hydrogen economy and highlights the importance of catalyst development and reactor technology in improving efficiency and sustainability (García et al., 2021).

Direct Methanol Fuel Cells (DMFCs)

DMFCs directly convert chemical energy from methanol into electrical energy. The technology faces challenges such as methanol crossover and requires advancements in polymer electrolyte materials. Despite these challenges, DMFCs present a promising option for portable power sources, leveraging methanol's high energy density and ease of handling (Heinzel & Barragán, 1999).

Methanol as a Chemical Marker

In the electrical power industry, methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence can indicate the degradation of insulating paper, making it a valuable tool for maintenance and reliability assessments (Jalbert et al., 2019).

Methanol in Spark Ignition Engines

Methanol and methanol-gasoline blends have been studied for their performance and emission characteristics in spark ignition engines. These studies reveal that methanol can improve engine efficiency and reduce emissions, demonstrating its potential as a cleaner alternative fuel (Kowalewicz, 1993).

Safety and Hazards

“(2,2-Difluorocyclopropyl)methanol” is classified as a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

(2,2-difluorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLSMTBBIZDHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375747
Record name (2,2-difluorocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509072-57-5
Record name (2,2-difluorocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluorocyclopropyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (2,2-Difluorocyclopropyl)methanol in nucleoside analogue synthesis?

A1: this compound serves as a crucial starting material for synthesizing a new class of difluorinated cyclopropanoid nucleoside analogues. [] These analogues, characterized by two hydroxymethyl side chains, hold potential for various biological applications. The presence of fluorine atoms and the cyclopropane ring can significantly influence the compound's conformation, stability, and interactions with biological targets.

Q2: Can the synthesized nucleoside analogues derived from this compound be obtained in enantiomerically pure forms?

A2: Yes, the research indicates that several final nucleoside analogues synthesized using this compound were successfully separated into their enantiomers. [] This was achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases, a technique commonly employed to isolate pure enantiomers from a racemic mixture. Obtaining enantiomerically pure compounds is particularly important in pharmaceutical research, as different enantiomers of a molecule can exhibit different biological activities.

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